molecular formula C22H23ClN4O5S2 B11214872 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No.: B11214872
M. Wt: 523.0 g/mol
InChI Key: KDWIFYSHIYKPLE-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide is a complex organic compound with a molecular formula of C20H19ClN4O5S2. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a chlorophenyl group, and a diethylsulfamoyl benzamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide involves several steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and other reagents necessary for the formation of the thieno[3,4-c]pyrazole core.

    Esterification: 4-chlorobenzoic acid is esterified with methanol to form the corresponding methyl ester.

    Hydrazination: The methyl ester is then reacted with hydrazine to form the hydrazide.

    Cyclization: The hydrazide undergoes cyclization to form the thieno[3,4-c]pyrazole core.

    Sulfonylation: The thieno[3,4-c]pyrazole core is then sulfonylated to introduce the diethylsulfamoyl group.

    Final Coupling: The final step involves coupling the sulfonylated thieno[3,4-c]pyrazole with 4-chlorobenzoyl chloride to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H23ClN4O5S2

Molecular Weight

523.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(diethylsulfamoyl)benzamide

InChI

InChI=1S/C22H23ClN4O5S2/c1-3-26(4-2)34(31,32)18-11-5-15(6-12-18)22(28)24-21-19-13-33(29,30)14-20(19)25-27(21)17-9-7-16(23)8-10-17/h5-12H,3-4,13-14H2,1-2H3,(H,24,28)

InChI Key

KDWIFYSHIYKPLE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl

Origin of Product

United States

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